REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([Cl:12])[N:3]=1.NC1C=CC=CN=1.[CH3:20][O:21][Na]>CO>[Cl:12][C:4]1[N:3]=[C:2]([O:21][CH3:20])[C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2
|
Name
|
|
Quantity
|
501 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
31 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
cuprous monochloride
|
Quantity
|
37.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
MeONa
|
Quantity
|
824 mg
|
Type
|
reactant
|
Smiles
|
CO[Na]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
filled with N2 three times
|
Type
|
ADDITION
|
Details
|
After that time, the mixture was treated with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 ml)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with water (3×30 ml), brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=CC=CC=C2C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |